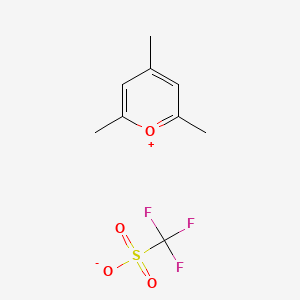
1,1'-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) is a chemical compound with the molecular formula C8H14N2O2Cl2 It is known for its unique structure, which includes a tetrahydropyridazine ring linked to two chloroethanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) typically involves the reaction of piperazine with chloroacetyl chloride. The reaction is carried out in the presence of anhydrous potassium carbonate (K2CO3) as a base. The reaction mixture is refluxed in an appropriate solvent, such as ethanol or dimethylformamide (DMF), to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or DMF at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Condensation Reactions: Catalysts like acids or bases are used to facilitate the reaction, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amide derivatives, while condensation reactions with aldehydes produce imines or Schiff bases.
Applications De Recherche Scientifique
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) involves its interaction with specific molecular targets and pathways. The chloroethanone groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The tetrahydropyridazine ring may also interact with receptors or other proteins, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): Similar structure but with a piperazine ring instead of tetrahydropyridazine.
1,1’-(Ethane-1,2-diyl)bis(2-chloroethan-1-one): Lacks the cyclic structure, making it less rigid.
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(ethan-1-one): Similar but without the chloro groups, affecting its reactivity
Uniqueness
1,1’-(Tetrahydropyridazine-1,2-diyl)bis(2-chloroethan-1-one) is unique due to its combination of a tetrahydropyridazine ring and chloroethanone groups. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
51482-72-5 |
|---|---|
Formule moléculaire |
C8H12Cl2N2O2 |
Poids moléculaire |
239.10 g/mol |
Nom IUPAC |
2-chloro-1-[2-(2-chloroacetyl)diazinan-1-yl]ethanone |
InChI |
InChI=1S/C8H12Cl2N2O2/c9-5-7(13)11-3-1-2-4-12(11)8(14)6-10/h1-6H2 |
Clé InChI |
PWLSBRPEEHVTNL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(N(C1)C(=O)CCl)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


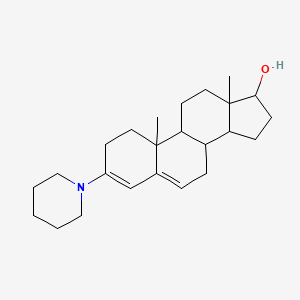

![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)


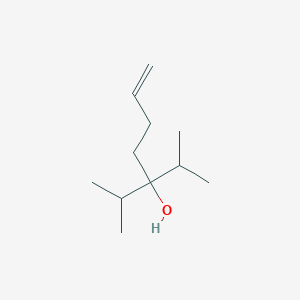
![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)

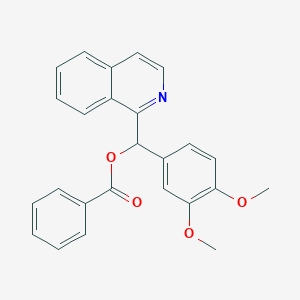
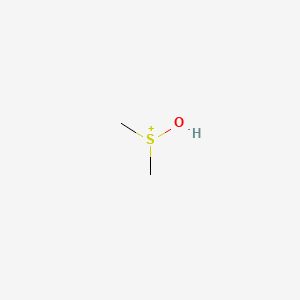
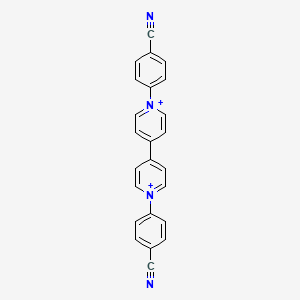
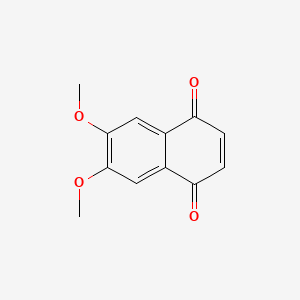
![3-Methyl-[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14672666.png)
